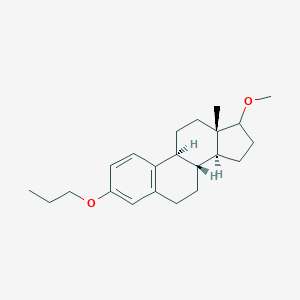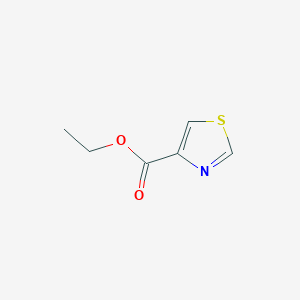![molecular formula C22H38O4 B022540 (Z)-7-[(1R,2S,3S,4S)-3-(hexoxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]-2,2-dimethylhept-5-enoic acid CAS No. 104162-13-2](/img/structure/B22540.png)
(Z)-7-[(1R,2S,3S,4S)-3-(hexoxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]-2,2-dimethylhept-5-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-7-[(1R,2S,3S,4S)-3-(hexoxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]-2,2-dimethylhept-5-enoic acid is a chemical compound with potential applications in scientific research. It is also known as HOMO-DIM or homodimeric acid. 2.1]heptan-2-yl]-2,2-dimethylhept-5-enoic acid.
Mecanismo De Acción
The mechanism of action of (Z)-7-[(1R,2S,3S,4S)-3-(hexoxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]-2,2-dimethylhept-5-enoic acid is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in the production of prostaglandins, which are responsible for inflammation and pain.
Efectos Bioquímicos Y Fisiológicos
(Z)-7-[(1R,2S,3S,4S)-3-(hexoxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]-2,2-dimethylhept-5-enoic acid has been shown to have anti-inflammatory and analgesic effects in animal studies. It has also been found to inhibit the growth of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (Z)-7-[(1R,2S,3S,4S)-3-(hexoxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]-2,2-dimethylhept-5-enoic acid is its potential as a therapeutic agent for cancer and inflammation. However, its mechanism of action is not fully understood, which may limit its use in certain experiments.
Direcciones Futuras
For research on (Z)-7-[(1R,2S,3S,4S)-3-(hexoxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]-2,2-dimethylhept-5-enoic acid include:
1. Investigating its potential as a therapeutic agent for other diseases such as arthritis and Alzheimer's disease.
2. Studying its mechanism of action in more detail to better understand how it works.
3. Developing new synthesis methods to improve its yield and purity.
4. Conducting more animal studies to determine its safety and efficacy.
5. Exploring its potential as a lead compound for the development of new drugs.
In conclusion, (Z)-7-[(1R,2S,3S,4S)-3-(hexoxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]-2,2-dimethylhept-5-enoic acid is a chemical compound with potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent for various diseases.
Métodos De Síntesis
The synthesis of (Z)-7-[(1R,2S,3S,4S)-3-(hexoxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]-2,2-dimethylhept-5-enoic acid involves the reaction of 2,2-dimethyl-5-hexynoic acid with 1,4-dioxane-2,5-dimethanol in the presence of a catalyst. The resulting product is then treated with a base such as potassium hydroxide to obtain the final product.
Aplicaciones Científicas De Investigación
(Z)-7-[(1R,2S,3S,4S)-3-(hexoxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]-2,2-dimethylhept-5-enoic acid has potential applications in scientific research. It has been studied for its ability to inhibit the growth of cancer cells. It has also been investigated for its anti-inflammatory and analgesic properties.
Propiedades
Número CAS |
104162-13-2 |
|---|---|
Nombre del producto |
(Z)-7-[(1R,2S,3S,4S)-3-(hexoxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]-2,2-dimethylhept-5-enoic acid |
Fórmula molecular |
C22H38O4 |
Peso molecular |
366.5 g/mol |
Nombre IUPAC |
(Z)-7-[(1R,2S,3S,4S)-3-(hexoxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]-2,2-dimethylhept-5-enoic acid |
InChI |
InChI=1S/C22H38O4/c1-4-5-6-10-15-25-16-18-17(19-12-13-20(18)26-19)11-8-7-9-14-22(2,3)21(23)24/h7-8,17-20H,4-6,9-16H2,1-3H3,(H,23,24)/b8-7-/t17-,18+,19+,20-/m0/s1 |
Clave InChI |
ZKHRYLFRJMMUEU-KNKJJNPESA-N |
SMILES isomérico |
CCCCCCOC[C@H]1[C@@H]2CC[C@H]([C@H]1C/C=C\CCC(C)(C)C(=O)O)O2 |
SMILES |
CCCCCCOCC1C2CCC(C1CC=CCCC(C)(C)C(=O)O)O2 |
SMILES canónico |
CCCCCCOCC1C2CCC(C1CC=CCCC(C)(C)C(=O)O)O2 |
Sinónimos |
1-(2,2-dimethylhept-5-eno-7-yl)-2-((hexyloxy)methyl)-7-oxabicyclo(2.2.1)heptane 7-((hexyloxy)methyl)-7-oxabicyclo(2.2.1)hept-2-yl-2,2-dimethyl-5-heptenoic acid 7-OBHP SQ 29,535 SQ 29535 SQ-29535 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



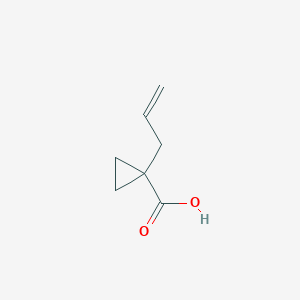
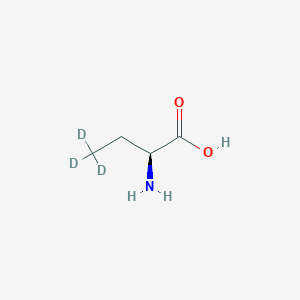
![2-[(4-Chlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B22468.png)
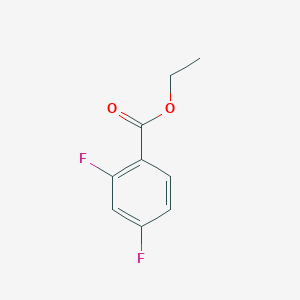
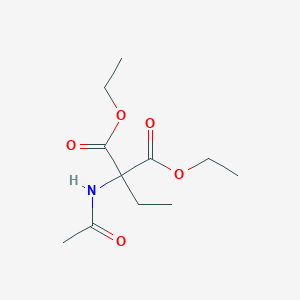
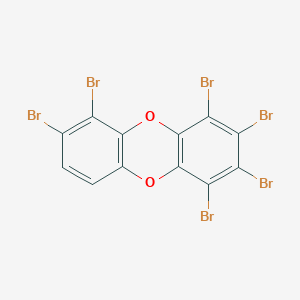
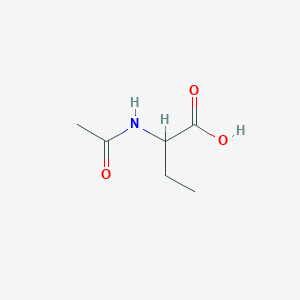

![(S)-(-)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid](/img/structure/B22480.png)
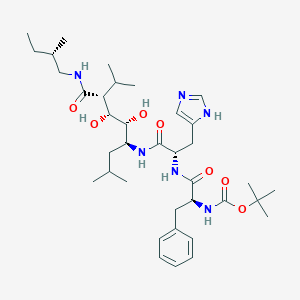
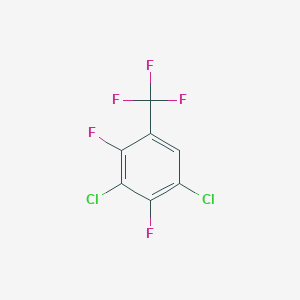
![1,1'-[Isobutylidenebis(oxy)]bis[2-ethylhexane]](/img/structure/B22488.png)
